NAFLD is a prevalent liver condition characterized by excessive fat accumulation in the liver. It can progress to more severe liver diseases like cirrhosis. ()
Saroglitazar magnesium is believed to work by regulating fat metabolism in the liver. PPAR agonists like saroglitazar can influence genes involved in fat storage, breakdown, and inflammation. This could potentially reduce liver fat content and improve overall liver health in NAFLD patients. ()
Several clinical trials are investigating the efficacy and safety of Saroglitazar magnesium for NAFLD treatment. One such study, EVIDENCES VII, is specifically examining the effects of 4mg Saroglitazar magnesium on women with NAFLD and Polycystic Ovary Syndrome (PCOS).()
Saroglitazar magnesium is a synthetic compound classified as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPAR-α/γ). It is primarily used in the management of diabetic dyslipidemia and non-alcoholic fatty liver disease. The chemical structure of saroglitazar magnesium includes a magnesium salt of a complex pyrrole-based compound, which enhances its bioavailability and therapeutic efficacy.
The molecular formula for saroglitazar magnesium is , with an average molecular weight of approximately 901.43 g/mol. Its IUPAC name is magnesium(2+) bis((2S)-2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethoxy)phenyl]propanoate) .
Saroglitazar magnesium exhibits significant biological activity as a PPAR-α/γ agonist, which plays a crucial role in regulating lipid and glucose metabolism. Key findings include:
The synthesis of saroglitazar magnesium involves several steps:
Saroglitazar magnesium has several clinical applications:
Interaction studies have focused on the compound's pharmacokinetics and potential drug-drug interactions:
Saroglitazar magnesium shares structural and functional similarities with other compounds in the glitazar class but exhibits unique properties.
Compound Name | Type | Unique Features |
---|---|---|
Pioglitazone | PPAR-γ Agonist | Primarily targets PPAR-γ; less effect on triglycerides |
Rosiglitazone | PPAR-γ Agonist | Associated with cardiovascular risks; less dual activity |
Fenofibrate | PPAR-α Agonist | Primarily lowers triglycerides; lacks PPAR-γ activity |
Saroglitazar | Dual PPAR Agonist | Effective in both lipid and glucose regulation |
Saroglitazar magnesium's dual action on both PPAR receptors distinguishes it from other compounds that primarily target one receptor type, enhancing its therapeutic potential in metabolic disorders .